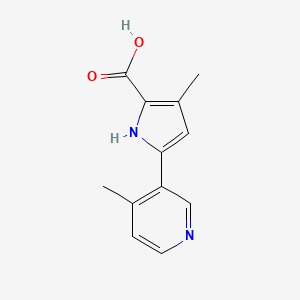
5,6,7,8-Tetrahydroquinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinoxaline 1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O It is a derivative of quinoxaline, where the benzene ring is fully hydrogenated, and an oxygen atom is bonded to the nitrogen at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydroquinoxaline 1-oxide can be synthesized through the condensation of alicyclic α, β-diketone with an α, β-diamine . Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroquinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline 1,4-dioxide derivatives.
Reduction: Reduction reactions can convert it back to its parent quinoxaline compound.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline 1,4-dioxide derivatives.
Reduction: Quinoxaline.
Substitution: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroquinoxaline 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific receptors in the body.
Industry: It is used in the production of certain polymers and as a precursor in the synthesis of various chemical products.
Wirkmechanismus
The mechanism by which 5,6,7,8-Tetrahydroquinoxaline 1-oxide exerts its effects involves its interaction with specific molecular targets. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on these receptors, thereby affecting smooth muscle contractions . This mechanism is crucial for its potential application in male contraception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, which lacks the hydrogenation of the benzene ring and the oxygen atom at the 1-position.
5,6,7,8-Tetrahydroquinoxaline: Similar structure but without the oxygen atom at the 1-position.
Quinoxaline 1,4-dioxide: An oxidized form of quinoxaline with two oxygen atoms bonded to the nitrogen atoms.
Uniqueness
5,6,7,8-Tetrahydroquinoxaline 1-oxide is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Its ability to act as a P2X1-purinoceptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDZHEGVKXVZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C=CN=C2C1)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)

